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molecular formula C10H7FO3S B8391682 4-Fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid

4-Fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid

Cat. No. B8391682
M. Wt: 226.23 g/mol
InChI Key: JZCSQEWQDMCTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07417064B2

Procedure details

(2Z)-3-(2-Fluoro-5-methoxyphenyl)-2-mercapto-2-propenoic acid (1.00 g, 4.38 mmol) was added in one portion to a solution of iodine (1.66 g, 6.56 mmol) in dimethoxyethane (10 mL). This was heated in the microwave with 300W at 160° C. for 10 mins. After this time the reaction was allowed to cool to room temperature and poured onto saturated sodium metabisulphite (200 mL) and ether (400 mL). Ether layer was separated and product extracted with aqueous sodium hydroxide (2 N, 2×100 mL). This was then acidified to pH 2 with aqueous hydrochloric acid (2 N, 250 mL), and product extracted with ether (2×150 mL). The combined organic extracts were dried (MgSO4) and concentrated in vacuo to give a white solid (580 mg, 30%); δH (300 MHz, CD3OD) 8.00 (1H, s, Ar), 7.30-7.19 (1H, m, Ar), 7.10-7.00 (1H, m, Ar), 3.95 (3H, s, OCH3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
300W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Yield
30%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1/[CH:10]=[C:11](\[SH:15])/[C:12]([OH:14])=[O:13].II.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].CCOCC>C(COC)OC>[F:1][C:2]1[C:3]2[CH:10]=[C:11]([C:12]([OH:14])=[O:13])[S:15][C:4]=2[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)OC)\C=C(\C(=O)O)/S
Name
Quantity
1.66 g
Type
reactant
Smiles
II
Name
Quantity
10 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
300W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
product extracted with aqueous sodium hydroxide (2 N, 2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C2=C1C=C(S2)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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